
Cyclodisilazane, 1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclodisilazane, 1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethyl-, is a silicon-nitrogen compound characterized by its unique cyclic structure. This compound is part of the broader class of disilazanes, which are known for their applications in various chemical processes and industries due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane typically involves the reaction between (Me3C)2MeSiNHLi and SiCl4. This reaction yields intermediates such as R–NH–SiCl3 and (R–NH)2SiCl2, which further react with BuLi to form the tetrachlorocyclodisilazane. Hydrogenation of this intermediate with LiAlH4 results in the formation of the desired cyclodisilazane .
Industrial Production Methods
Industrial production methods for this compound often involve dehydrochlorination reactions. For instance, the dehydrochlorination of 1,3-dichloro-tetraorgano-disilazane in the presence of a strong organic alkaline deacidification agent like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a common method. This process is efficient and yields high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with organomonochlorosilanes in toluene, where the reaction direction and product composition depend on the nature of the organic radical and the reaction temperature.
Hydrogenation: The compound can be hydrogenated using LiAlH4 to form cyclodisilazane derivatives.
Common Reagents and Conditions
BuLi: Used in the formation of tetrachlorocyclodisilazane.
LiAlH4: Employed in the hydrogenation process.
Organomonochlorosilanes: React with the compound in toluene under varying temperatures.
Major Products
The major products formed from these reactions include various cyclodisilazane derivatives, which are useful in further chemical synthesis and industrial applications .
Scientific Research Applications
1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other silicon-nitrogen compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane exerts its effects involves its ability to undergo substitution and hydrogenation reactions. The molecular targets and pathways involved include the silicon-nitrogen bonds, which are reactive under specific conditions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(silyl)cyclodisilazane
- 1,3-dichloro-tetraorgano-disilazane
Uniqueness
1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane is unique due to its specific cyclic structure and the presence of chlorodimethylsilyl groups, which confer distinct reactivity and stability compared to other disilazanes .
Properties
CAS No. |
2329-10-4 |
|---|---|
Molecular Formula |
C8H24Cl2N2Si4 |
Molecular Weight |
331.53 g/mol |
IUPAC Name |
chloro-[3-[chloro(dimethyl)silyl]-2,2,4,4-tetramethyl-1,3,2,4-diazadisiletidin-1-yl]-dimethylsilane |
InChI |
InChI=1S/C8H24Cl2N2Si4/c1-13(2,9)11-15(5,6)12(14(3,4)10)16(11,7)8/h1-8H3 |
InChI Key |
YYXBTLAOEZZPGV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(N([Si](N1[Si](C)(C)Cl)(C)C)[Si](C)(C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


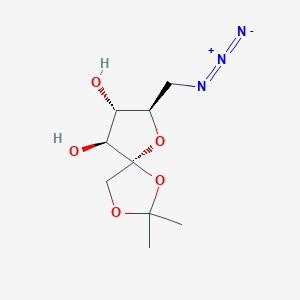
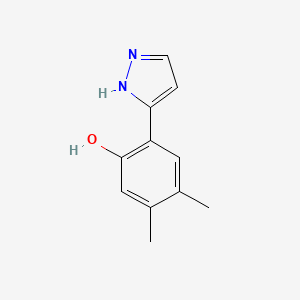

![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
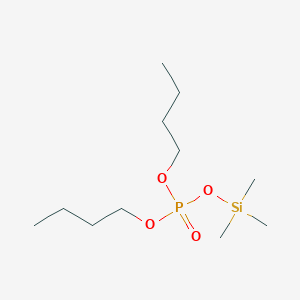
![Methyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13816236.png)
![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
![2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride](/img/structure/B13816265.png)
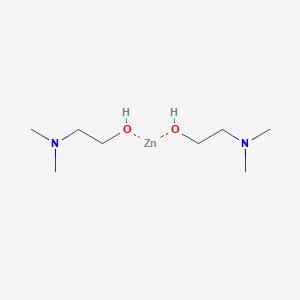
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
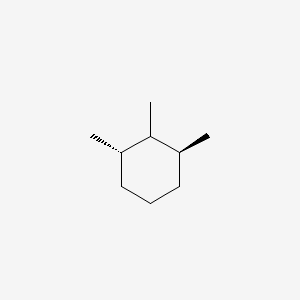
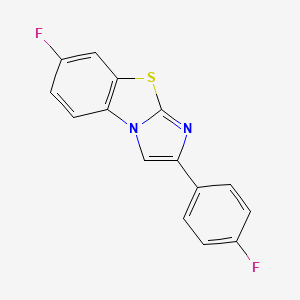
![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
